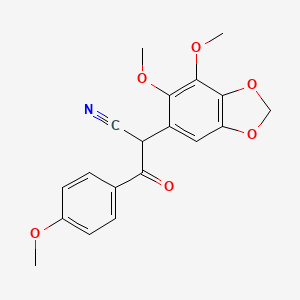![molecular formula C19H19N2O3P B11051339 diphenyl [(2E)-1-ethylpyridin-2(1H)-ylidene]phosphoramidate](/img/structure/B11051339.png)
diphenyl [(2E)-1-ethylpyridin-2(1H)-ylidene]phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl [(2E)-1-ethylpyridin-2(1H)-ylidene]phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl [(2E)-1-ethylpyridin-2(1H)-ylidene]phosphoramidate typically involves the reaction of diphenyl phosphoryl chloride with primary or secondary amines in the presence of a suitable base such as 1,4-dimethylpiperazine. The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions . The product is then purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches are being explored to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl [(2E)-1-ethylpyridin-2(1H)-ylidene]phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include phosphoramidate oxides, phosphine derivatives, and substituted phosphoramidates. These products have diverse applications in various fields .
Aplicaciones Científicas De Investigación
Diphenyl [(2E)-1-ethylpyridin-2(1H)-ylidene]phosphoramidate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diphenyl [(2E)-1-ethylpyridin-2(1H)-ylidene]phosphoramidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other cellular proteins .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphoramidates such as diphenyl phosphorazidate and diphenyl (4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)phosphonate .
Uniqueness
What sets diphenyl [(2E)-1-ethylpyridin-2(1H)-ylidene]phosphoramidate apart is its unique structure, which imparts specific chemical and biological properties.
Propiedades
Fórmula molecular |
C19H19N2O3P |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
(E)-N-diphenoxyphosphoryl-1-ethylpyridin-2-imine |
InChI |
InChI=1S/C19H19N2O3P/c1-2-21-16-10-9-15-19(21)20-25(22,23-17-11-5-3-6-12-17)24-18-13-7-4-8-14-18/h3-16H,2H2,1H3/b20-19+ |
Clave InChI |
ZUPUMJMNFIIHPJ-FMQUCBEESA-N |
SMILES isomérico |
CCN\1C=CC=C/C1=N\P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
SMILES canónico |
CCN1C=CC=CC1=NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11051259.png)
![2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11051264.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-[3-(trifluoromethyl)benzyl]tetrahydrofuran-3-carboxamide](/img/structure/B11051270.png)
![1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine](/img/structure/B11051274.png)
![Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate](/img/structure/B11051283.png)
![3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051285.png)

![4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B11051302.png)
![1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11051305.png)
![4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11051306.png)
![2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one](/img/structure/B11051308.png)
![2-[4-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11051311.png)
![3-[3-(trifluoromethoxy)benzyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051336.png)
![N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide](/img/structure/B11051338.png)